Benzyl-isopropyl-piperidin-3-ylmethyl-amine
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Overview
Description
Benzyl-isopropyl-piperidin-3-ylmethyl-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-isopropyl-piperidin-3-ylmethyl-amine typically involves the formation of the piperidine ring followed by the introduction of the benzyl and isopropyl groups. One common method involves the cyclization of appropriate precursors in the presence of a catalyst. For instance, the reaction can be catalyzed by a gold(I) complex with an iodine(III) oxidizing agent . Another method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods
Industrial production of piperidine derivatives often employs multicomponent reactions and hydrogenation processes. These methods are designed to be cost-effective and scalable, ensuring the efficient production of the desired compounds .
Chemical Reactions Analysis
Types of Reactions
Benzyl-isopropyl-piperidin-3-ylmethyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using hydrogenation or other reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as iodine(III) oxidizing agents are used.
Reduction: Phenylsilane and iron complexes are common reducing agents.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidinones, while reduction can produce piperidines .
Scientific Research Applications
Benzyl-isopropyl-piperidin-3-ylmethyl-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperidine derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of Benzyl-isopropyl-piperidin-3-ylmethyl-amine involves its interaction with specific molecular targets. The compound may exert its effects through the inhibition or activation of enzymes, receptors, or other proteins. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure similar to Benzyl-isopropyl-piperidin-3-ylmethyl-amine.
Piperidinones: Oxidized derivatives of piperidine.
Spiropiperidines: Compounds with a spirocyclic structure involving the piperidine ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-benzyl-N-(piperidin-3-ylmethyl)propan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2/c1-14(2)18(12-15-7-4-3-5-8-15)13-16-9-6-10-17-11-16/h3-5,7-8,14,16-17H,6,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCIXSPXICDNGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCNC1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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